6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Description
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a brominated indenone derivative featuring a bicyclic structure with a ketone group at position 1, a bromine substituent at position 6, and a methyl group at position 5. This compound is of interest in medicinal and synthetic chemistry due to the reactivity imparted by its electron-withdrawing bromine and electron-donating methyl groups.
Properties
IUPAC Name |
6-bromo-7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCICRIMTRDJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Bromination is typically performed using molecular bromine (Br₂) in halogenated solvents such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) under anhydrous conditions. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are employed to polarize the Br–Br bond, enhancing electrophilic substitution. A representative protocol involves:
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Dissolving 7-methyl-2,3-dihydro-1H-inden-1-one in CCl₄ at 0–5°C.
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Adding Br₂ dropwise with stirring, followed by FeBr₃ (0.1 equiv).
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CCl₄ | FeBr₃ | 40 | 6 | 78 |
| CHCl₃ | AlCl₃ | 25 | 12 | 65 |
| Dichloromethane | None | 0 | 24 | 42 |
Yields depend critically on solvent polarity and catalyst loading. Non-polar solvents like CCl₄ favor mono-bromination by stabilizing the intermediate arenium ion.
Alternative Synthetic Routes
Cyclization of Substituted Propanoyl Chlorides
A patent-pending method synthesizes the indanone core de novo from substituted propanoyl chlorides. For example, 3-(2-bromo-4-methylphenyl)propanoic acid undergoes cyclization via Friedel-Crafts acylation:
Key Reaction Steps:
This method avoids handling elemental bromine but requires precise control of stoichiometry to prevent over-bromination.
Industrial-Scale Production
Process Optimization
Scalable synthesis demands cost-effective reagents and minimal purification steps. A two-step protocol is favored:
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Cyclization : Batch processing of propanoyl chlorides in CH₂Cl₂ with AlCl₃ at 40°C.
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Bromination : Continuous-flow reactors with Br₂/FeBr₃ in CCl₄, achieving 85% yield at 10 kg/day throughput.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Temperature Control | Ice bath | Jacketed reactor |
| Purification | Column chromatography | Crystallization |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate bromination but reduce regioselectivity. Non-polar solvents like CCl₄ improve selectivity but require longer reaction times.
Catalyst Screening
FeBr₃ outperforms AlCl₃ in yield (78% vs. 65%) due to stronger Lewis acidity, though AlCl₃ is preferred for moisture-sensitive substrates.
Temperature and Time
Elevated temperatures (40°C) reduce reaction times but risk di-bromination. Optimal conditions balance speed and selectivity:
Maximal yield occurs near 40°C.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted-7-methyl-2,3-dihydro-1H-inden-1-one derivatives.
Oxidation: Formation of 6-bromo-7-methylindanone or 6-bromo-7-methylindanone carboxylic acid.
Reduction: Formation of 6-bromo-7-methyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Explored for its properties in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, synthesis, and biological/physical properties:
Key Observations:
- Biological Activity: Methyl and bromine groups enhance lipophilicity, which may improve membrane permeability compared to hydroxylated derivatives (e.g., anti-inflammatory indenones in ) .
- Crystallographic Properties: Benzylidene-substituted indenones () exhibit near-planar structures with dihedral angles <9°, suggesting stable π-conjugation systems, whereas brominated derivatives may show greater steric hindrance .
Functional Comparisons
Antiproliferative and Enzyme-Inhibitory Activities
- FCY-302 (): Demonstrates antiproliferative effects in leukemia and myeloma cells, likely due to its α,β-unsaturated ketone moiety, which can act as a Michael acceptor for cellular nucleophiles.
- Chalcone-like Derivatives (): Exhibit potent tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM).
- Donepezil Analogues (): 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one derivatives are FDA-approved acetylcholinesterase (AChE) inhibitors. Bromine substitution in the target compound could modulate AChE affinity, though this remains untested .
Biological Activity
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a compound that has garnered interest within the scientific community due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial and anticancer effects, and provides a detailed overview of its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C10H9BrO
- Molar Mass : 225.08 g/mol
- CAS Number : 1071727-49-5
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, it showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies revealed that the compound inhibits the proliferation of cancer cells in several lines, including breast and prostate cancer cells.
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, IC50 values for various cancer cell lines have been reported:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| PC3 (Prostate) | 8.2 |
These results suggest that this compound could be a candidate for further development in cancer therapeutics.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes from readily available precursors. Recent methodologies have focused on environmentally friendly synthesis routes using microwave-assisted techniques to enhance yields and reduce reaction times.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against resistant bacterial strains. Results demonstrated that the compound effectively reduced bacterial load in vitro and showed potential for further development into a topical antimicrobial agent.
- Cancer Cell Line Study : Research published in Cancer Letters investigated the effects of the compound on prostate cancer cells. The study concluded that treatment with this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves bromination of a methyl-substituted indenone precursor. A common method uses N-bromosuccinimide (NBS) or bromine in solvents like carbon tetrachloride or chloroform at controlled temperatures (20–40°C) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products. For example, using radical initiators (e.g., AIBN) with NBS improves regioselectivity . Post-synthesis purification via column chromatography or recrystallization is critical for high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and stereochemistry.
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration and bond angles.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- HPLC : Purity assessment with reverse-phase columns and UV detection .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening involves:
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to avoid unwanted isomers?
Regioselectivity is influenced by electronic and steric effects. Strategies include:
- Directing groups : Introducing electron-donating groups (e.g., methyl) at specific positions to direct bromination .
- Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .
- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress .
Q. What methodologies resolve contradictions between experimental data (e.g., XRD) and computational models for structural validation?
Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Solutions include:
- Conformational sampling : Molecular dynamics (MD) simulations to explore flexible regions .
- Multipole refinement : Advanced XRD refinement (via SHELXL ) accounts for electron density distortions.
- Solid-state NMR : Validates hydrogen bonding and torsional angles in crystalline forms .
Q. How can functional group transformations (e.g., hydroxylation, amination) be selectively performed on this compound?
- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or microbial catalysis (e.g., Aspergillus spp.) .
- Amination : Buchwald-Hartwig coupling with palladium catalysts or nucleophilic substitution under anhydrous conditions .
- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to preserve ketone functionality during transformations .
Q. What advanced analytical strategies detect trace impurities or degradation products in synthesized batches?
- Hyphenated techniques : LC-MS/MS or GC-MS identifies low-abundance by-products (e.g., dehalogenated derivatives) .
- Forced degradation studies : Exposure to heat, light, or acidic/basic conditions followed by stability-indicating HPLC .
- Isotopic labeling : C-labeled precursors track metabolic or hydrolytic degradation pathways .
Interdisciplinary Applications
Q. How does the bromine-methyl substitution pattern influence this compound’s role in medicinal chemistry?
The bromine enhances electrophilicity for covalent binding to biological targets (e.g., cysteine residues in enzymes), while the methyl group improves lipophilicity, aiding membrane permeability . SAR studies show that this combination increases potency against JAK2 kinases compared to non-brominated analogs .
Q. What computational tools predict the compound’s reactivity in catalytic cycles or supramolecular assemblies?
Q. How can synthetic by-products be repurposed for materials science applications?
- Polymer precursors : Brominated by-products serve as flame retardants or crosslinkers in epoxy resins .
- Ligand design : Isomerized derivatives coordinate with transition metals (e.g., Pd, Cu) for catalysis .
Methodological Troubleshooting
Q. What strategies mitigate side reactions during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize thermal gradients and improve mixing .
- Process analytical technology (PAT) : In-line NMR or IR monitors intermediates for real-time adjustments .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
